

A Comparative Environmental Impact Assessment: Fluoroimide vs. Newer Fungicide Alternatives

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Compound of Interest

Compound Name: **Fluoroimide**

Cat. No.: **B1207414**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative environmental impact assessment of the obsolete fungicide **Fluoroimide** against a selection of newer fungicidal compounds: Mefentrifluconazole, Fenpicoxamid, Folpet, and Mancozeb. The following sections present quantitative data on key environmental parameters, detail the experimental protocols used to generate this data, and visualize relevant assessment workflows. This information is intended to aid researchers and professionals in understanding the environmental profiles of these compounds and in the development of safer, more sustainable alternatives.

Executive Summary

Fluoroimide, an organochlorine fungicide, is recognized for its significant environmental hazards, particularly its toxicity to aquatic life with long-lasting effects.^[1] As an obsolete compound, detailed modern environmental fate and toxicology data are scarce. In contrast, newer fungicides have undergone extensive regulatory assessment, providing a clearer picture of their environmental behavior. This guide summarizes available data to facilitate a comparative analysis.

Quantitative Environmental Impact Data

The following tables summarize key environmental fate and ecotoxicity data for **Fluoroimide** and the selected newer fungicides. Data for **Fluoroimide** is limited due to its obsolete status; its environmental hazard is primarily characterized by its GHS classification.

Table 1: Soil Persistence

Compound	Soil Half-Life (DT50) in days	Persistence Classification
Fluoroimide	Data not available	Assumed to be persistent based on its chemical class
Mefentrifluconazole	355 - 1105 (aerobic and anaerobic)[2]	Very Persistent[3]
Fenpicoxamid	8.5 (sterile soil)[4]	Non-persistent[4]
Folpet	Generally not persistent, but can be under certain conditions[5]	Low to Moderate Persistence
Mancozeb	1 - 7 (field); <2 (aerobic soil); <8 (anaerobic soil)[6][7][8][9]	Non-persistent[6][7][8][9]

Table 2: Aquatic Toxicity

Compound	Fish (96h LC50)	Daphnia (48h EC50)	Algae (72-96h EC50)	Aquatic Hazard Classification
Fluoroimide	Data not available	Data not available	Data not available	H411: Toxic to aquatic life with long lasting effects[1]
Mefentrifluconazole	1.44 mg/L (Rainbow Trout) [10]	3.4 mg/L (Daphnia magna) [10]	8.36 mg/L (Pseudokirchneriella subcapitata) [10]	Very toxic to aquatic life with long lasting effects[10]
Fenpicoxamid	Data not available	Data not available	Data not available	H400: Very toxic to aquatic life; H410: Very toxic to aquatic life with long lasting effects[11]
Folpet	0.185 mg/L (Rainbow Trout); 0.675 mg/L (Bluegill Sunfish) [12][13]	0.60 mg/L (Daphnia magna) [12][13]	Data not available	Very highly toxic to fish and aquatic invertebrates[12][13]
Mancozeb	2.2 - 9.0 mg/L (various species) [8][14]	0.58 ppm (Daphnia magna) [15]	Data not available	Highly toxic to fish and aquatic invertebrates[16][17]

Table 3: Bioaccumulation Potential

Compound	Log Pow	Bioaccumulation Factor (BCF)	Bioaccumulation Potential
Fluoroimide	Data not available	Data not available	Suspected to be bioaccumulative based on its organochlorine structure
Mefentrifluconazole	3.4[3]	Low risk of bioaccumulation[3]	Low
Fenpicoxamid	Data not available	Data not available	Data not available
Folpet	Data not available	Data not available	Data not available
Mancozeb	Data not available	Data not available	Low

Experimental Protocols

The data presented in this guide are generated following standardized international guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Soil Persistence Testing (Aerobic and Anaerobic Transformation in Soil - OECD 307)

This test evaluates the rate and route of degradation of a chemical in soil under both aerobic and anaerobic conditions.

- Principle: The test substance, typically radiolabeled, is applied to soil samples. The samples are incubated in the dark at a controlled temperature and moisture content.
- Method:
 - Soil Selection: Representative agricultural soils are chosen.
 - Application: The test substance is applied to the soil at a rate relevant to its intended use.

- Incubation: Soil samples are incubated for up to 120 days. For aerobic conditions, the soil is kept in flasks with airflow to maintain oxygen levels. For anaerobic conditions, the soil is flooded and purged with an inert gas.
- Sampling and Analysis: At various time points, soil samples are extracted and analyzed for the parent compound and its transformation products using techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Scintillation Counting (LSC). Volatile compounds and CO₂ are trapped and analyzed.
- Endpoint: The primary endpoint is the time required for 50% of the substance to degrade (DT₅₀), which is used to classify the substance's persistence.

Aquatic Toxicity Testing

Fish, Acute Toxicity Test (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of a test population of fish over a 96-hour period.

- Principle: Fish are exposed to a range of concentrations of the test substance in water for 96 hours.
- Method:
 - Test Organism: A standard fish species like Rainbow Trout (*Oncorhynchus mykiss*) or Zebrafish (*Danio rerio*) is used.
 - Exposure: Fish are placed in tanks containing different concentrations of the test substance. A control group is maintained in clean water.
 - Observation: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
- Endpoint: The LC₅₀ (Lethal Concentration 50%) is calculated, representing the concentration of the substance that causes mortality in 50% of the test fish.

Daphnia sp., Acute Immobilisation Test (OECD 202)

This test assesses the acute toxicity of a substance to *Daphnia magna*, a small freshwater crustacean.

- Principle: Daphnids are exposed to various concentrations of the test substance for 48 hours.
- Method:
 - Test Organism: Young daphnids (less than 24 hours old) are used.
 - Exposure: Daphnids are placed in beakers with different concentrations of the test substance.
 - Observation: The number of immobilized daphnids is recorded at 24 and 48 hours.
- Endpoint: The EC50 (Effective Concentration 50%) is determined, which is the concentration that causes immobilization in 50% of the daphnids.

Freshwater Alga and Cyanobacteria, Growth Inhibition Test (OECD 201)

This test evaluates the effect of a substance on the growth of freshwater algae.

- Principle: Algal cultures are exposed to a range of concentrations of the test substance over a 72 or 96-hour period.
- Method:
 - Test Organism: A species such as *Pseudokirchneriella subcapitata* is used.
 - Exposure: Algal cultures are incubated in a nutrient-rich medium containing different concentrations of the test substance under controlled light and temperature.
 - Measurement: Algal growth is measured over time by cell counts or another biomass surrogate.
- Endpoint: The EC50 is calculated, representing the concentration that inhibits algal growth by 50% relative to the control.

Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD 305)

This study determines the potential for a chemical to accumulate in fish from the surrounding water or through their diet.

- Principle: The test consists of two phases: an uptake phase where fish are exposed to the test substance, and a depuration phase where they are transferred to a clean environment.
- Method:
 - Uptake Phase: Fish are exposed to a constant concentration of the test substance in the water (bioconcentration) or in their food (biomagnification).
 - Depuration Phase: After the uptake phase, the fish are moved to a clean environment and fed an uncontaminated diet.
 - Sampling and Analysis: Fish are sampled at various times during both phases, and the concentration of the test substance in their tissues is measured.
- Endpoint: The Bioconcentration Factor (BCF) or Biomagnification Factor (BMF) is calculated as the ratio of the chemical concentration in the fish to the concentration in the water or food, respectively. A high BCF or BMF indicates a high potential for bioaccumulation.

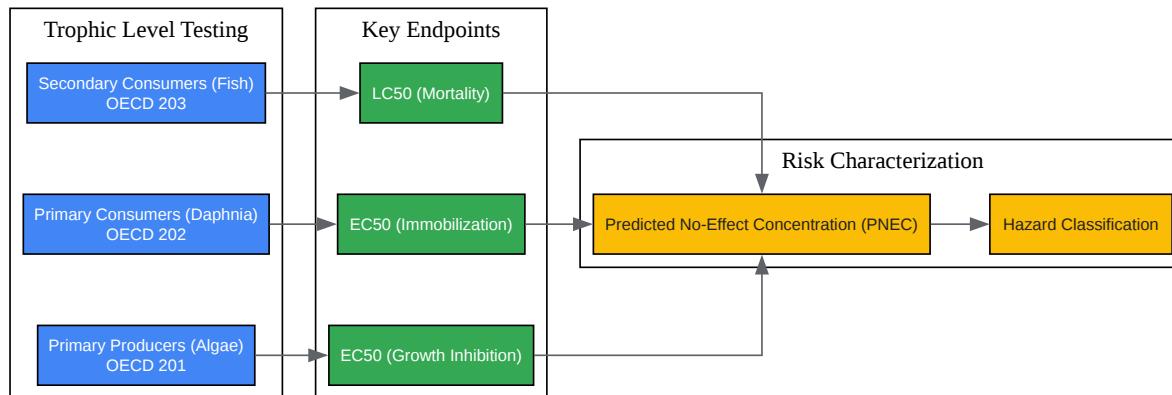
Visualizations

The following diagrams illustrate the key workflows and concepts in the environmental impact assessment of fungicides.



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Caption: Workflow for the environmental impact assessment of a fungicide.



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Caption: Logical flow of aquatic toxicity assessment for a fungicide.

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